molecular formula C22H18N2O5S B2679887 5-(3-(allyloxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 618873-33-9

5-(3-(allyloxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2679887
CAS No.: 618873-33-9
M. Wt: 422.46
InChI Key: XILJYHKRFZNECB-UHFFFAOYSA-N
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Description

The compound 5-(3-(allyloxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule that features a diverse array of functional groups, including an allyloxy group, a hydroxy group, an isoxazole ring, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(allyloxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis techniques. A general synthetic route might include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted amide or nitrile, under acidic or basic conditions.

    Introduction of the Isoxazole Ring: This step might involve the reaction of the pyrrolone intermediate with a nitrile oxide, which can be generated in situ from a hydroxylamine and an oxidizing agent.

    Attachment of the Thiophene Group: This can be done via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Addition of the Allyloxy Group: This step could involve an etherification reaction, where an allyl halide reacts with a phenol group in the presence of a base.

Industrial Production Methods

Industrial production of such complex molecules often relies on optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(3-(allyloxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP, KMnO4 (Potassium permanganate).

    Reducing Agents: NaBH4, LiAlH4.

    Bases: NaOH (Sodium hydroxide), K2CO3 (Potassium carbonate).

    Acids: HCl (Hydrochloric acid), H2SO4 (Sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

5-(3-(allyloxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism by which 5-(3-(allyloxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

5-(3-(allyloxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one: can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:

    5-(3-(methoxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one: Similar structure but with a methoxy group instead of an allyloxy group.

    5-(3-(allyloxy)phenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(furan-2-carbonyl)-1H-pyrrol-2(5H)-one: Similar structure but with a furan ring instead of a thiophene ring.

The uniqueness of This compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(3-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S/c1-3-9-28-15-7-4-6-14(12-15)19-18(20(25)16-8-5-10-30-16)21(26)22(27)24(19)17-11-13(2)29-23-17/h3-8,10-12,19,26H,1,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILJYHKRFZNECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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